6-((Thietan-3-ylamino)methyl)nicotinonitrile
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Overview
Description
6-((Thietan-3-ylamino)methyl)nicotinonitrile is a compound that features a thietane ring, an amino group, and a nicotinonitrile moiety Thietane is a four-membered sulfur-containing heterocycle, while nicotinonitrile is a derivative of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Thietan-3-ylamino)methyl)nicotinonitrile typically involves the alkylation of nicotinonitrile with a thietane derivative. One common method is the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane in water, which involves the N1 atom of the pyrimidine ring . Under similar conditions, 6-aminopyrimidine-2,4(1H,3H)-dione can give rise to 6-(thietan-3-ylamino)pyrimidine-2,4(1H,3H)-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((Thietan-3-ylamino)methyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The thietane ring can be opened or substituted under nucleophilic or electrophilic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, which can attack the less substituted carbon atom of the thietane ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thietane derivatives .
Scientific Research Applications
6-((Thietan-3-ylamino)methyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand the biological activity of thietane-containing molecules.
Mechanism of Action
The mechanism of action of 6-((Thietan-3-ylamino)methyl)nicotinonitrile involves its interaction with various molecular targets and pathways. The thietane ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-(2-(4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-pyrimidin-2-ylamino)ethylamino)nicotinonitrile: This compound is a potent GSK-3 inhibitor and shares structural similarities with 6-((Thietan-3-ylamino)methyl)nicotinonitrile.
Other Thietane Derivatives: Various thietane-containing compounds have been studied for their biological and chemical properties.
Uniqueness
This compound is unique due to its combination of a thietane ring and a nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
6-[(thietan-3-ylamino)methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3S/c11-3-8-1-2-9(12-4-8)5-13-10-6-14-7-10/h1-2,4,10,13H,5-7H2 |
InChI Key |
STTLWLOWUIGQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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